1-(3-hydroxypropyl)cyclopropan-1-ol

Description

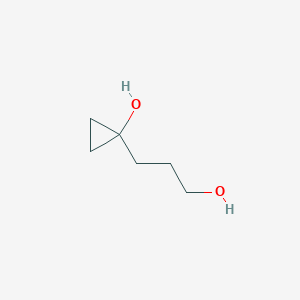

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxypropyl)cyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-1-2-6(8)3-4-6/h7-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWSIMPMYBEPTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Pathways of 1 3 Hydroxypropyl Cyclopropan 1 Ol

Ring-Opening Transformations of the Cyclopropanol (B106826) Moiety

The high ring strain of the cyclopropanol unit in 1-(3-hydroxypropyl)cyclopropan-1-ol makes it susceptible to ring-opening reactions, providing a thermodynamic driving force for a variety of transformations. rsc.org These reactions can be initiated through different mechanisms, leading to a diverse array of products.

Transition metals are pivotal in activating the C-C bonds of the cyclopropane (B1198618) ring. The choice of metal and reaction conditions dictates the mechanistic pathway and the ultimate products formed. These reactions often involve the formation of key intermediates such as metallacyclobutanes or homoenolates, which then undergo further transformations.

Palladium catalysts are effective for the ring-opening of cyclopropanols. rsc.org The reaction of cyclopropanols with palladium catalysts can proceed via β-carbon elimination from a palladium alkoxide intermediate. For instance, in the presence of a palladium(II) catalyst, this compound can form a palladium alkoxide, which then undergoes ring opening to generate a palladium-homoenolate. This intermediate can then participate in various coupling reactions. researchgate.net

Mechanistic studies on related systems have shown that the ring-opening of cyclopropyl (B3062369) derivatives can be influenced by the presence of directing groups. rsc.org In the case of N-cyclopropyl acylhydrazones, β-carbon elimination of a stable 6-membered chelate palladium complex is proposed to generate a conjugated azine intermediate. rsc.org While not directly involving this compound, this highlights the potential for the hydroxyl group to influence the regioselectivity of the ring-opening process.

The ring-opening of cyclopropyl diols has been shown to proceed through cleavage of the C1-C2 bond, leading to a more substituted organopalladium intermediate. nih.govacs.org This selectivity is controlled by the presence of the alcohol, which plays a crucial role in the β-carbon fragmentation. nih.govacs.org

Table 1: Key Features of Palladium-Catalyzed Ring Opening

| Feature | Description | Reference |

| Intermediate | Palladium-homoenolate | researchgate.net |

| Key Step | β-carbon elimination | rsc.org |

| Selectivity | Influenced by directing groups and hydroxyl functionality | rsc.orgnih.govacs.org |

Nickel catalysts are also highly effective in promoting the ring-opening of cyclopropanols to form nickel homoenolates. nih.govorganic-chemistry.org These nickel homoenolates are valuable synthetic intermediates for forming β-functionalized ketones. sci-hub.se A common strategy involves the reaction of cyclopropanols with nickel(0) catalysts, which undergo oxidative addition to the C-C bond of the cyclopropane ring.

A nickel-catalyzed ring-opening allylation of cyclopropanols with allylic carbonates proceeds under mild and neutral conditions. nih.govorganic-chemistry.org The proposed mechanism involves the decarboxylative oxidative addition of the allylic carbonate to Ni(0), followed by alkoxide exchange with the cyclopropanol. nih.gov Subsequent conversion of the cyclopropoxide to a nickel(II) homoenolate and C-C reductive elimination affords the δ,ε-unsaturated ketone. nih.gov

Furthermore, nickel-catalyzed β-alkylation of cyclopropanol-derived homoenolates has been achieved using redox-active N-hydroxyphthalimide (NHPI) esters as alkylating agents. sci-hub.se Mechanistic studies suggest a radical activation of the NHPI ester and a two-electron β-carbon elimination on the cyclopropanol. sci-hub.se

Table 2: Nickel-Catalyzed Reactions of Cyclopropanols

| Reaction Type | Key Features | Reference |

| Ring-Opening Allylation | Mild, neutral conditions; linear selectivity | nih.govorganic-chemistry.org |

| β-Alkylation | Utilizes redox-active esters; involves radical intermediates | sci-hub.se |

Rhodium catalysts have been employed in the ring-opening reactions of vinylcyclopropanes, and similar principles can be applied to this compound, particularly if the hydroxyl group is modified to a vinyl ether. nih.govacs.org Rhodium(I) catalysts can react with vinylcyclopropanes to generate allyl-rhodium complexes, which can then undergo reductive elimination to form C-C bonds. acs.org

The regioselectivity of rhodium-catalyzed ring-opening reactions can be controlled by the oxidation state of the metal. acs.org For instance, in the reaction of vinylcyclopropanes with aryl boronic acids, the use of chiral bisphosphine ligands with a Rh(I) catalyst leads to high regioselectivity for the branched product. nih.govacs.org The proposed mechanism involves oxidative addition of the vinylcyclopropane (B126155) to the Rh(I) complex to form a Rh(III) π-allyl intermediate. acs.org

In the context of this compound, the hydroxyl group could potentially direct the regioselectivity of the ring-opening. For example, rhodium(III)-catalyzed C-H activation has been shown to be directed by a nitroso group on an aniline (B41778) ring, leading to ortho-alkylation with allyl alcohols. nih.gov This suggests that the hydroxyl group of this compound could act as a directing group, influencing which C-C bond of the cyclopropane ring is cleaved.

Table 3: Aspects of Rhodium-Catalyzed Ring Opening

| Catalyst System | Key Outcome | Mechanistic Feature | Reference |

| Rh(I)/chiral bisphosphine | High regioselectivity | Formation of Rh(III) π-allyl intermediate | nih.govacs.org |

| Rh(III) | Directed C-H activation | Formation of a rhodacycle | nih.gov |

Copper catalysts offer a versatile platform for the ring-opening of cyclopropanols, often proceeding through the formation of copper homoenolates or radical intermediates. nih.govsemanticscholar.orgrsc.orgnih.gov A copper-catalyzed ring-opening cyclization of hydroxycyclopropanols has been developed to synthesize tetrahydrofurans (THFs) and tetrahydropyrans (THPs). semanticscholar.orgrsc.orgnih.gov In this process, the less substituted C-C bond of the cyclopropanol is selectively cleaved, and a subsequent Csp³-O bond is formed. semanticscholar.org The reaction is proposed to proceed via a copper homoenolate intermediate. semanticscholar.org

Copper-catalyzed ring-opening cross-coupling reactions with various (fluoro)alkyl halides have also been reported to produce β-(fluoro)alkylated ketones. researchgate.net Mechanistic studies for these transformations suggest the involvement of radical intermediates, where a homolytic C-C cleavage leads to the formation of a β-keto radical. researchgate.net

Furthermore, copper(II)-mediated ring-opening/alkynylation of cyclopropanols with terminal alkynes has been achieved, likely proceeding through copper homoenolate and/or alkynylcopper species. researchgate.net

Table 4: Copper-Catalyzed Ring-Opening Reactions of Cyclopropanols

| Reaction Type | Key Intermediate/Pathway | Product | Reference |

| Intramolecular Cyclization | Copper homoenolate | Tetrahydrofurans/Tetrahydropyrans | semanticscholar.orgrsc.orgnih.gov |

| Cross-Coupling | Radical intermediates | β-(Fluoro)alkylated ketones | researchgate.net |

| Alkynylation | Copper homoenolate/alkynylcopper | Alk-4-yn-1-ones | researchgate.net |

Manganese(III) acetate (B1210297) is a common reagent for the oxidative ring-opening of cyclopropanols, which typically proceeds through a radical mechanism. nih.govwikipedia.org The process begins with the single-electron oxidation of the cyclopropanol by Mn(III) to generate a β-carbonyl radical. chimia.ch This radical can then participate in various subsequent reactions.

Manganese-catalyzed ring-opening coupling reactions of cyclopropanols with enones have been developed to produce 1,6-diketones. researchgate.netnih.govacs.orgorganic-chemistry.org This reaction is believed to proceed via the formation of a β-keto radical from the cyclopropanol, which then adds to the enone. researchgate.netnih.govacs.orgorganic-chemistry.org

Furthermore, manganese-catalyzed electrochemical deconstructive chlorination of cyclopropanols has been reported. nih.gov This method involves the generation of an alkoxy radical from the alcohol, which then undergoes β-scission to open the cyclopropane ring and form a carbon-centered radical that is subsequently trapped by a chlorine source. nih.gov Computational studies have also supported the involvement of metal-bound radical intermediates in manganese-catalyzed cyclopropanol reactions, suggesting that these intermediates can be controlled to achieve stereoselective transformations. rsc.org

Table 5: Manganese-Mediated Ring-Opening Reactions

| Reaction Type | Key Intermediate | Key Features | Reference |

| Coupling with Enones | β-Carbonyl radical | Forms 1,6-diketones | researchgate.netnih.govacs.orgorganic-chemistry.org |

| Electrochemical Chlorination | Alkoxy radical, carbon-centered radical | Deconstructive functionalization | nih.gov |

| Annulation with Vinyl Azides | β-Carbonyl radical | Synthesis of azaheterocycles | nih.govchimia.ch |

Transition Metal-Catalyzed Ring Opening Reactions

Ring Expansion Reactions

In addition to ring-opening, the strained cyclopropane ring can undergo expansion to form larger, more stable carbocycles like cyclobutanones or cyclopentenes.

The semipinacol rearrangement is a classic method for constructing cyclobutanones from appropriately substituted cyclopropanols. acs.org Specifically, α-hydroxycyclopropylcarbinols, which can be conceptually derived from a precursor like this compound, are known to undergo a facile pinacol-type rearrangement. nih.gov This transformation involves the 1,2-migration of one of the cyclopropane carbon atoms to an adjacent carbocationic center, resulting in a one-carbon ring expansion to yield a 2-substituted cyclobutanone. nih.gov The reaction is typically promoted by a Lewis acid or Brønsted acid, which facilitates the formation of the key carbocation intermediate by activating the carbinol hydroxyl group. acs.orgorganic-chemistry.org The migratory aptitude is influenced by the substituents on the cyclopropane ring.

Beyond the formation of cyclobutanones, other ring expansion pathways exist. For instance, vinylcyclopropane rearrangements can lead to the formation of five-membered rings. An iridium-catalyzed hydrogen borrowing reaction has been shown to convert cyclopropyl alcohols into substituted cyclopentanes. researchgate.net This process involves the initial oxidation of the cyclopropyl alcohol to a ketone, followed by an aldol (B89426) condensation to create a vinyl cyclopropane intermediate, which then undergoes a ring-expanding rearrangement to a cyclopentene. researchgate.net

Transformations Preserving the Cyclopropane Ring Integrity

While many reactions of this compound involve cleavage of the three-membered ring, certain transformations can selectively functionalize the molecule while keeping the cyclopropane core intact.

A notable example is the zinc-catalyzed β-allylation of cyclopropanols with Morita-Baylis-Hillman (MBH) carbonates, which occurs with complete retention of the cyclopropane ring. researchgate.netadelaide.edu.au This reaction proceeds through a unique mechanism involving an "enolized homoenolate" intermediate. synarchive.com This key intermediate reacts with the MBH carbonate at the α-position (adjacent to the carbonyl equivalent), leading to a β-allylated zinc homoenolate. adelaide.edu.au Subsequent intramolecular cyclization regenerates the cyclopropane ring, affording a β-allylated cyclopropanol derivative, specifically a cyclopropyl-fused α-alkylidene-δ-valerolactone. researchgate.net This strategy allows for C-C bond formation at the β-position without the expected ring opening. synarchive.comresearchgate.net

C-H Functionalization Methodologies

The C-H bonds of the cyclopropane ring in this compound are potential sites for functionalization. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the selective modification of such bonds.

Palladium-catalyzed C-H activation is a prominent strategy for the functionalization of cyclopropanes. nih.govrsc.org In related systems, the reaction often proceeds via a concerted metalation-deprotonation mechanism, where a directing group guides the catalyst to a specific C-H bond. While the hydroxyl groups in this compound could potentially act as directing groups, the efficiency might be limited. More commonly, a directing group is installed to ensure high regioselectivity and reactivity. For instance, the conversion of the primary alcohol to a more effective directing group, such as an amide, could facilitate directed C(sp³)–H activation.

Recent advancements have demonstrated the enantioselective C-H functionalization of cyclopropanes using chiral ligands or auxiliaries. nih.govrsc.org For a molecule like this compound, this could allow for the stereoselective introduction of new functional groups at the cyclopropane ring. The choice of catalyst, ligand, and reaction conditions is crucial in controlling the outcome and stereoselectivity of these transformations.

Rhodium(III)-catalyzed C-H activation has also been employed for the cyclopropanation of alkenes, initiated by the activation of a vinylic C-H bond. acs.org While not directly applicable to the saturated cyclopropane in this compound, it highlights the potential of Rh(III) catalysts in activating C-H bonds in strained systems.

A summary of potential C-H functionalization reactions on a cyclopropane ring, based on analogous systems, is presented below.

| Catalyst System | Coupling Partner | Potential Product | Reference |

| Pd(OAc)₂ / Ligand | Aryl Halide | Arylated Cyclopropane | rsc.org |

| Pd(II) / Chiral Ligand | Organoboron Reagent | Chiral Substituted Cyclopropane | nih.gov |

| Rh(III) / Oxidant | Alkene | Annulated Product | acs.org |

Table 1: Potential C-H Functionalization Reactions

Substitution Reactions of the Hydroxyl Group

The tertiary hydroxyl group on the cyclopropane ring of this compound presents a site for substitution reactions. Tertiary alcohols are known to undergo substitution, typically via an Sₙ1 mechanism due to the stability of the resulting tertiary carbocation. youtube.comyoutube.com

The reaction is generally initiated by protonation of the hydroxyl group by a strong acid, which converts it into a good leaving group (water). youtube.comyoutube.com Subsequent departure of the water molecule generates a tertiary cyclopropylcarbinyl cation. This cation is particularly stabilized due to the ability of the cyclopropane ring to donate electron density to the adjacent positive charge through hyperconjugation, often described as a "bent" or "banana" bond character.

The resulting carbocation can then be attacked by a nucleophile. Common nucleophiles include halide ions from the acid used for protonation (e.g., Cl⁻, Br⁻). The planar nature of the carbocation intermediate means that the nucleophile can attack from either face, potentially leading to a racemic mixture if the carbon becomes a stereocenter and no other chiral influence is present.

It is important to note that the high ring strain of the cyclopropane ring (approximately 27.6 kcal/mol) can influence the reactivity. masterorganicchemistry.com Reactions that lead to the opening of the three-membered ring are often thermodynamically favored. Therefore, under certain conditions, the cyclopropylcarbinyl cation could undergo rearrangement or ring-opening as a competing pathway to direct substitution.

| Reagent | Proposed Mechanism | Potential Product | Reference |

| HCl | Sₙ1 | 1-(3-hydroxypropyl)-1-chlorocyclopropane | youtube.comyoutube.com |

| HBr | Sₙ1 | 1-bromo-1-(3-hydroxypropyl)cyclopropane | youtube.comyoutube.com |

Table 2: Potential Substitution Reactions of the Tertiary Hydroxyl Group

Intramolecular Reactivity Directed by the Hydroxypropyl Substituent

The presence of the 3-hydroxypropyl side chain introduces the possibility of intramolecular reactions, where the primary hydroxyl group can act as an internal nucleophile. These reactions are often driven by the formation of a thermodynamically stable five- or six-membered ring.

One potential intramolecular pathway involves the acid-catalyzed cyclization of the primary hydroxyl group onto the tertiary carbocation formed after the departure of the tertiary hydroxyl group. This would lead to the formation of a spirocyclic ether. However, a more likely and well-documented reaction pathway for related cyclopropylcarbinol systems is ring expansion.

Acid-catalyzed rearrangement of cyclopropylcarbinols can lead to the formation of four-membered rings (cyclobutanes) or larger rings. In the case of this compound, the initial formation of the cyclopropylcarbinyl cation could be followed by the cleavage of one of the internal cyclopropane C-C bonds. This would generate a homoallylic cation, which can then be trapped by the primary hydroxyl group.

A plausible intramolecular reaction is a ring-expansion to form a substituted oxepane. Such transformations have been observed in related systems, where a cyclopropanol fragmentation approach is used for the synthesis of oxepanes. nih.gov This process often involves the condensation of a cyclopropyl diol with an aldehyde to form an acetal (B89532), which then rearranges. For this compound, an intramolecular acetal or ether formation could be a key step. The formation of seven-membered rings from cyclopropanated glycals is also a known synthetic strategy. rsc.org

The stereochemistry of the starting material and the reaction conditions would play a crucial role in determining the stereochemical outcome of the cyclized product. Intramolecular cyclizations of hydroxy acids to form lactones are also well-known processes, suggesting that if the primary alcohol were oxidized to a carboxylic acid, intramolecular lactonization could occur. youtube.com

| Reaction Type | Key Intermediate | Potential Product | Reference |

| Intramolecular Etherification | Cyclopropylcarbinyl cation | Spiro-oxacyclohexane | - |

| Ring Expansion/Cyclization | Homoallylic cation | Substituted Oxepane | nih.govrsc.org |

Table 3: Potential Intramolecular Reactions

Advanced Spectroscopic Characterization Methods for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

High-resolution ¹H and ¹³C NMR spectroscopy would be the primary tools for determining the precise connectivity and stereochemistry of 1-(3-hydroxypropyl)cyclopropan-1-ol.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the cyclopropyl (B3062369) ring and the 3-hydroxypropyl side chain. The chemical shifts, signal multiplicities (splitting patterns), and integration values would provide crucial information. For instance, the methylene (B1212753) protons of the cyclopropyl ring are diastereotopic and would likely appear as complex multiplets. The protons of the propyl chain would exhibit characteristic patterns, such as a triplet for the terminal methylene group adjacent to the hydroxyl group. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) would be essential to establish proton-proton coupling networks and confirm the connectivity of the entire molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of protons, helping to define the molecule's preferred conformation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. Six distinct signals would be expected, corresponding to the quaternary carbon of the cyclopropane (B1198618) ring bearing the hydroxyl group, the two methylene carbons of the cyclopropane ring, and the three carbons of the propyl chain. The chemical shifts would be indicative of the electronic environment of each carbon atom. For example, the carbon atom bonded to the hydroxyl group (C-OH) would appear at a characteristically downfield chemical shift. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Due to the lack of experimental data, a table of predicted NMR chemical shifts cannot be provided.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry would be employed to confirm the molecular weight and elemental composition of this compound and to investigate its fragmentation behavior under ionization.

High-Resolution Mass Spectrometry (HRMS): HRMS analysis would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₆H₁₂O₂.

Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. The fragmentation pattern would be influenced by the presence of the hydroxyl groups and the strained cyclopropane ring. Common fragmentation pathways would likely involve the loss of water (H₂O) from the molecular ion, cleavage of the C-C bond between the cyclopropyl ring and the propyl side chain, and fragmentation of the propyl chain itself. The analysis of these fragment ions would provide valuable structural information, corroborating the data obtained from NMR spectroscopy.

Without experimental mass spectra, a detailed table of fragment ions and their relative abundances cannot be generated.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that would be used to identify the functional groups present in this compound by analyzing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups, broadened due to hydrogen bonding. C-H stretching vibrations of the alkyl chain and the cyclopropane ring would appear in the 3000-2850 cm⁻¹ region. The presence of the cyclopropane ring might also give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation ("breathing") modes at lower frequencies. C-O stretching vibrations would be observed in the fingerprint region, typically between 1260 and 1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The O-H stretching vibration is typically a weak band in Raman spectra. However, the C-C stretching vibrations of the cyclopropane ring would be expected to produce a strong and characteristic Raman signal. The symmetric vibrations of the carbon skeleton would also be more prominent in the Raman spectrum compared to the IR spectrum.

A definitive table of vibrational frequencies and their assignments is contingent on obtaining experimental spectra.

Strategic Applications in Complex Molecule Synthesis

Asymmetric Synthesis of Chiral Building Blocks

The synthesis of enantiomerically pure cyclopropanes is a significant area of interest in organic chemistry, as these motifs are present in numerous biologically active molecules. researchgate.net A powerful strategy for achieving this involves using a temporary stereocenter to direct a cyclopropanation reaction, which is later removed. rsc.org This approach combines the use of chiral auxiliaries with substrate-directed reactions. rsc.orgrsc.org

A well-established method employs a three-step sequence involving an aldol (B89426) addition, a diastereoselective cyclopropanation, and a subsequent retro-aldol cleavage. rsc.org In this process, a chiral auxiliary, such as an oxazolidinone, is used to control the stereochemistry of an initial aldol reaction between an enolate and an α,β-unsaturated aldehyde. rsc.orgresearchgate.net This creates a syn-aldol product with a temporary hydroxyl stereocenter. rsc.org The crucial step is the directed cyclopropanation of the alkene, where the existing stereocenter guides the approaching reagent to one face of the molecule, resulting in a highly diastereoselective formation of the cyclopropane (B1198618) ring. rsc.org

Finally, a retro-aldol reaction cleaves the C-C bond formed in the initial step, removing the chiral auxiliary and the temporary stereocenter. This releases the desired chiral cyclopropane building block, often a carboxaldehyde, in high enantiomeric excess (>95% ee). rsc.org This methodology has been successfully applied to the asymmetric synthesis of the natural product cascarillic acid. rsc.org The ability to generate chiral cyclopropyl (B3062369) units makes this strategy highly valuable for constructing complex synthetic targets. researchgate.net

Table 1: Asymmetric Synthesis of Chiral Cyclopropane Carboxaldehydes

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Asymmetric Aldol Addition | Boron enolate of (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one, α,β-unsaturated aldehydes | syn-aldol products in high diastereomeric excess |

| 2 | Directed Cyclopropanation | Diethylzinc (B1219324), diiodomethane (B129776) | Cyclopropyl-aldols in high diastereomeric excess |

Divergent Syntheses of Functionalized Carbonyl Compounds (e.g., β-substituted ketones, γ-butyrolactones, δ-ketoesters)

The strained cyclopropanol (B106826) ring system is a masked carbonyl group that can be unveiled through various ring-opening reactions, providing access to a diverse range of functionalized carbonyl compounds. The specific product obtained can be controlled by the choice of reagents and reaction conditions, allowing for divergent synthesis from a common precursor.

γ-Butyrolactones: The synthesis of γ-butyrolactones, a common motif in natural products, can be achieved from precursors structurally related to 1-(3-hydroxypropyl)cyclopropan-1-ol. nih.gov One general approach involves the carboxylation of a γ-metalated alcohol intermediate followed by intramolecular condensation. nih.gov More directly, the acid- or metal-catalyzed rearrangement of 1-alkenylcyclopropan-1-ols can lead to the formation of γ,δ-unsaturated ketones, which can be further transformed. Additionally, the oxidation of the primary alcohol of this compound to the corresponding carboxylic acid, followed by acid-catalyzed rearrangement of the cyclopropanol moiety, can trigger a ring-opening lactonization to furnish a γ-butyrolactone derivative. The synthesis of 3-hydroxy-γ-butyrolactone derivatives, for instance, serves as an important intermediate step for various medicines and agrochemicals. google.com

β-Substituted Ketones: The conjugate addition of organocuprates to enones derived from cyclopropyl-containing structures can lead to β-alkylcycloalkanones through a retro-aldol reaction pathway. researchgate.net This demonstrates how the cyclopropyl group can be used to set up a more complex substitution pattern on a ketone.

δ-Ketoesters: A versatile methodology for synthesizing chiral δ-lactones, which are derived from δ-ketoesters, relies on a sequence of reactions including a hydroxyl-directed cyclopropanation followed by a mercury(II)-mediated cyclopropane ring-opening. researchgate.net This highlights the utility of the cyclopropyl group as a key intermediate that can be opened to generate a longer carbon chain with controlled stereochemistry.

Table 2: Divergent Synthesis Pathways from Cyclopropanol Derivatives

| Target Compound | Synthetic Strategy | Key Transformation |

|---|---|---|

| γ-Butyrolactone | Carboxylation and lactonization of related precursors | Generation of a γ-carboxy intermediate followed by intramolecular cyclization. nih.gov |

| β-Substituted Ketone | Conjugate addition to a cyclopropyl-derived enone | Cuprate addition followed by a retro-aldol reaction. researchgate.net |

Precursors for Polycyclic and Heterocyclic Frameworks

The unique structure of this compound makes it an excellent starting point for the construction of more elaborate ring systems. The cyclopropane ring can act as a linchpin in annulation reactions, and the hydroxyl groups can be used to form heterocyclic rings.

One prominent example is the synthesis of bicyclic lactones, such as 3-oxabicyclo[3.1.0]hexan-2-ones. These structures can be formed via the intramolecular cyclopropanation of diazoesters derived from allylic alcohols. marquette.edu The resulting bicyclic system contains both a cyclopropane and a lactone ring, representing a compact and synthetically useful heterocyclic framework. The stereochemistry of these bicyclic products can be controlled with high precision using chiral rhodium catalysts. marquette.edu

Furthermore, the cyclopropylmethanol (B32771) unit is a key structural element that can participate in ring-expansion reactions. Under acidic or thermal conditions, the cyclopropane ring can rearrange to form larger rings, such as cyclobutanes or cyclopentanes, depending on the substitution pattern and reaction conditions. This provides a pathway to polycyclic systems that might be difficult to access through other means. The rigidity of the cyclopropane ring makes it an appealing structural unit for preparing molecules with a well-defined orientation of functional groups, which is a desirable feature in the synthesis of complex targets. marquette.edu

Intermediates in the Construction of Natural Products and Advanced Synthetic Targets

The cyclopropane motif is a core structural unit in a vast array of natural products, including alkaloids, terpenoids, and polyketides. researchgate.netrsc.org Consequently, synthetic methodologies that can efficiently generate chiral cyclopropane-containing building blocks are of paramount importance in total synthesis.

The synthetic utility of the aldol-cyclopropanation-retro-aldol strategy has been demonstrated in the asymmetric synthesis of cascarillic acid, a cyclopropane-containing natural product. rsc.orgresearchgate.net This approach showcases how a complex natural product can be assembled using a chiral cyclopropane-carboxaldehyde intermediate derived from this sequence.

Similarly, the synthesis of other complex molecules, such as cryptophycin (B1240208) B and arenastatin A, has utilized building blocks prepared through asymmetric cyclopropanation methods. nih.gov For instance, the synthesis of a key fragment of these molecules can involve the asymmetric cyclopropanation of an allylic alcohol to install the required stereocenters with high diastereoselectivity. nih.gov The resulting cyclopropyl-containing intermediate is then elaborated through further synthetic steps. The presence of the cyclopropane ring is often crucial for the biological activity of the final natural product. researchgate.net

The strategic use of cyclopropanation reactions, particularly the Simmons-Smith reaction and its variants, has had a major impact on the synthesis of natural products. marquette.edu The ability to direct the cyclopropanation using existing functional groups, such as allylic hydroxyls, provides a reliable method for controlling stereochemistry in acyclic and cyclic systems, paving the way for the synthesis of complex, biologically active molecules. marquette.eduresearchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one |

| 3-hydroxy-γ-butyrolactone |

| 3-oxabicyclo[3.1.0]hexan-2-one |

| Arenastatin A |

| Cascarillic acid |

| Cryptophycin B |

| Diethylzinc |

| Diiodomethane |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(3-hydroxypropyl)cyclopropan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclopropanation of a precursor alcohol. For example, cyclopropane rings can be formed via Simmons–Smith reactions or nucleophilic addition to α,β-unsaturated ketones. Evidence from structurally similar compounds (e.g., 1-ethynylcyclopropan-1-ol) highlights the use of Grignard reagents or transition-metal catalysts to introduce substituents . Optimization of reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., THF vs. DCM) significantly impacts stereochemical outcomes and yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the diol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : The hydroxyl protons (δ ~1.5–2.5 ppm) and cyclopropane ring protons (δ ~0.5–1.5 ppm) are diagnostic. Coupling constants (J) between cyclopropane protons (e.g., 5–10 Hz) confirm ring strain .

- IR Spectroscopy : O-H stretching (~3200–3600 cm⁻¹) and C-O vibrations (~1050–1250 cm⁻¹) validate hydroxyl groups .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 130.0994 for C₆H₁₀O₂) confirm molecular weight .

Q. How does the cyclopropane ring influence the compound’s physical properties (e.g., solubility, stability)?

- Methodological Answer : The cyclopropane ring increases strain energy, reducing thermal stability compared to non-cyclic analogs. Solubility in polar solvents (e.g., water, ethanol) is enhanced by hydroxyl groups, but steric hindrance from the cyclopropane ring may limit solubility in non-polar solvents. Differential scanning calorimetry (DSC) can quantify melting points and decomposition temperatures .

Advanced Research Questions

Q. What strategies mitigate ring-opening reactions of the cyclopropane moiety during functionalization?

- Methodological Answer : Ring-opening is minimized by avoiding strong acids/bases and using mild conditions (e.g., room temperature, aprotic solvents). For example, protecting hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers prior to functionalization reduces nucleophilic attack on the cyclopropane ring . Computational modeling (DFT) predicts reaction pathways and identifies transition states prone to ring rupture .

Q. How can computational chemistry predict the compound’s reactivity in enzymatic or catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model interactions between the compound’s hydroxyl groups and active sites of enzymes or catalysts. Molecular docking studies (AutoDock Vina) simulate binding affinities, while Molecular Dynamics (MD) simulations assess conformational stability in aqueous environments .

Q. What contradictions exist in reported biological activity data, and how can they be resolved experimentally?

- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data may arise from impurities or assay conditions. Reproducibility can be ensured by:

- HPLC-PDA : Purity validation (>95%) to exclude byproducts.

- Dose-Response Curves : IC50 values across multiple cell lines (e.g., HEK293, HeLa) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.